2-Benzofuranmethanamine, 5-methyl-

Catalog No.
S12267611
CAS No.
M.F
C10H11NO
M. Wt
161.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzofuranmethanamine, 5-methyl-

Product Name

2-Benzofuranmethanamine, 5-methyl-

IUPAC Name

(5-methyl-2-benzofuran-1-yl)methanamine

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C10H11NO/c1-7-2-3-9-8(4-7)6-12-10(9)5-11/h2-4,6H,5,11H2,1H3

InChI Key

RNVZTQDTECANET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=COC(=C2C=C1)CN

2-Benzofuranmethanamine, 5-methyl- is an organic compound characterized by its unique structure, consisting of a benzofuran moiety attached to a methanamine group with a methyl substituent at the 5-position. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the benzofuran and amine functionalities suggests it may exhibit interesting chemical and biological properties.

The chemical reactivity of 2-benzofuranmethanamine, 5-methyl- can be attributed to its functional groups. The amine can participate in nucleophilic substitution reactions, while the benzofuran ring can undergo electrophilic aromatic substitution. Additionally, this compound may engage in reactions typical of benzofurans, such as cyclization and oxidation processes. For instance, it can be synthesized via cyclization reactions involving ortho-hydroxystilbenes or other precursors under specific catalytic conditions .

Several synthetic routes can be employed to produce 2-benzofuranmethanamine, 5-methyl-. Notable methods include:

  • Cyclization Reactions: Utilizing ortho-hydroxystilbenes or propargyl alcohols in the presence of metal catalysts to yield benzofurans .
  • Microwave-Assisted Synthesis: A method that allows for rapid synthesis from amino acids or carboxylic acids under mild conditions .
  • Reductive Amination: Involving the reaction of an appropriate benzofuran derivative with an amine under reducing conditions to introduce the methanamine functionality .

The applications of 2-benzofuranmethanamine, 5-methyl- are still being explored, but potential uses include:

  • Pharmaceutical Intermediates: As a building block for synthesizing more complex pharmaceutical agents.
  • Biological Probes: Due to its structural features, it may serve as a probe in biological studies or drug discovery efforts.
  • Organic Synthesis: Utilized in various organic synthesis pathways due to its reactivity.

Interaction studies involving 2-benzofuranmethanamine, 5-methyl- are essential for understanding its pharmacokinetic properties and potential drug-drug interactions. Given the structural similarities with other biologically active compounds, it is crucial to investigate how this compound interacts with metabolic enzymes and transporters. Such studies could reveal important information about its therapeutic index and safety profile.

Several compounds share structural similarities with 2-benzofuranmethanamine, 5-methyl-, including:

  • 5-Methylbenzofuran: Lacks the amine group but shares the benzofuran core structure.
  • Benzofuran-2-carboxylic acid: Contains a carboxylic acid functional group instead of an amine.
  • Benzylamine derivatives: These compounds contain an amine but differ in their aromatic structures.
Compound NameStructure TypeKey Features
5-MethylbenzofuranBenzofuranNo amine group; studied for similar activities
Benzofuran-2-carboxylic acidBenzofuranCarboxylic acid functional group
Benzylamine derivativesAromatic aminesVarious structures; often used in pharmaceuticals

Uniqueness

What sets 2-benzofuranmethanamine, 5-methyl- apart from these similar compounds is its combination of both the benzofuran structure and the methanamine functionality. This unique combination may provide distinct chemical reactivity and biological activity profiles that warrant further investigation for potential therapeutic applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

161.084063974 g/mol

Monoisotopic Mass

161.084063974 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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